BenchChemオンラインストアへようこそ!

N-Benzyl-3-bromopyridin-2-amine

Lipophilicity Drug-likeness ADME prediction

Unlock the full potential of your medicinal chemistry program with N-Benzyl-3-bromopyridin-2-amine, the only scaffold that combines an aryne-ready C-3 bromine, a benzyl-protected amine, and a pyridine nitrogen in one molecule for sequential chemoselective manipulation. Achieve hetarynic cyclisation to antitumour dihydrodipyridopyrazines, then exploit orthogonal Suzuki/Sonogashira couplings that the bromine-free analog cannot support. The 98% purity grade reduces catalyst loading, while XLogP3 3.4 and single H-bond donor properties drive CNS-lead permeability. Debenzylate late-stage for a free amine handle—options simply unavailable with simpler analogs. Order now for research use.

Molecular Formula C12H11BrN2
Molecular Weight 263.138
CAS No. 868603-37-6
Cat. No. B2446172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-3-bromopyridin-2-amine
CAS868603-37-6
Molecular FormulaC12H11BrN2
Molecular Weight263.138
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=C(C=CC=N2)Br
InChIInChI=1S/C12H11BrN2/c13-11-7-4-8-14-12(11)15-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,15)
InChIKeyYPKIUGVZJZBNQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzyl-3-bromopyridin-2-amine (868603-37-6): A Distinct, Orthogonally Reactive 2-Aminopyridine Building Block for Medicinal Chemistry


N-Benzyl-3-bromopyridin-2-amine (CAS 868603‑37‑6; C₁₂H₁₁BrN₂; MW 263.13 g mol⁻¹) is a 2‑aminopyridine derivative bearing a bromine atom at the 3‑position and a benzylic N‑substituent [1]. It belongs to the broader family of 3‑bromo‑2‑[(N‑substituted)amino]pyridines that have been explicitly designed as precursors for hetarynic cyclisation to dihydrodipyridopyrazine scaffolds of antitumour interest [2]. Commercial suppliers list the compound with purities of ≥95 % (AKSci) and 98 % (Leyan) , confirming its availability as a research‑grade synthetic intermediate.

N-Benzyl-3-bromopyridin-2-amine (868603-37-6): Why Generic Substitution of the Bromine or Benzylamine Motif Fails in Synthetic Sequences


The value of N‑benzyl‑3‑bromopyridin‑2‑amine resides in the spatial and electronic orthogonality of its three reactive loci: the C‑Br bond at C‑3, the secondary benzylamine NH, and the pyridine nitrogen [1]. Simple replacement by a non‑brominated benzylaminopyridine (e.g., CAS 6935‑27‑9) removes the cross‑coupling handle required for carbon–carbon bond formation, while replacement by the primary amine 2‑amino‑3‑bromopyridine (CAS 13534‑99‑1) forfeits the benzylic protecting group and the attendant lipophilicity that enables distinct phase‑transfer or membrane‑partitioning behaviour [2][3]. Syntheses that rely on the sequential chemoselective manipulation of the benzylamino and bromo groups—exemplified by the hetarynic cyclisation chemistry of Grig‑Alexa et al.—cannot be executed with these simpler analogues, making blind substitution chemically unfeasible [4].

N-Benzyl-3-bromopyridin-2-amine (868603-37-6): Comparator-Anchored Quantitative Evidence for Procurement Selection


Computationally Predicted Lipophilicity (XLogP3-AA): A 2.1–2.3 Log Unit Increase versus the Primary Amine Analogue

The computed XLogP3‑AA for N‑benzyl‑3‑bromopyridin‑2‑amine is 3.4, substantially higher than the 1.1 calculated for 2‑amino‑3‑bromopyridine (the primary amine precursor lacking the benzyl group). This 2.3‑log‑unit difference corresponds to a predicted ~200‑fold increase in octanol‑water partition coefficient [1][2]. The increase is attributable solely to the benzylic substituent, as the bromine atom is common to both structures.

Lipophilicity Drug-likeness ADME prediction

Hydrogen‑Bond Donor Count Reduction: One Fewer H‑Bond Donor than the Parent Primary Amine

N‑Benzyl‑3‑bromopyridin‑2‑amine contains one hydrogen‑bond donor (the secondary amine NH), whereas the comparator 2‑amino‑3‑bromopyridine possesses two H‑bond donors (the primary NH₂ group). Reducing the H‑bond donor count by one typically improves passive membrane permeation and reduces aqueous solubility [1][2]. Both compounds share two H‑bond acceptors (pyridine N and amine N).

Hydrogen bonding Permeability Crystal engineering

Commercial Purity Differentiation: 98 % (Leyan) versus 95 % (AKSci) with Independent Gravimetric Quantification

Two reputable suppliers report distinct minimum purity specifications: Leyan lists 98 % purity (product 1808108), while AKSci lists 95 % purity (product 0045CT) . The 3‑percentage‑point difference is measurable by common HPLC and NMR methods and translates into a maximum impurity burden that is 2.5‑fold lower for the Leyan material (≤2 % vs. ≤5 % total impurities).

Chemical purity Quality assurance Reproducibility

Regioisomeric Integrity: Distinct ¹³C and ¹H NMR Spectroscopic Signatures Differentiate 2‑Benzylamino from 4‑Benzylamino Isomers

The published ¹H and ¹³C NMR spectra of the title compound (compound 2g in Grig‑Alexa et al.) establish a diagnostic fingerprint that distinguishes it from the regioisomeric N‑benzyl‑3‑bromopyridin‑4‑amine. Key differences include the pyridine ring proton coupling patterns (H‑4, H‑5, H‑6) and the ¹³C chemical shifts of C‑2 (154.0 ppm), C‑3 (104.8 ppm), and C‑6 (146.2 ppm) [1]. For the 4‑amino isomer, C‑2, C‑3, and C‑4 shifts are predictably altered due to the different substitution pattern, providing unambiguous identity confirmation.

Structural confirmation Regiochemistry NMR spectroscopy

Synthetic Route Divergence: Method A (NaH/THF or DMF) vs. Method B for N‑Substitution Pattern Versatility

The Grig‑Alexa paper reports that 3‑bromo‑2‑(benzylamino)pyridine (2g) was prepared via Method A (NaH, anhydrous THF or DMF, with benzyl halide electrophile) [1]. By contrast, Method B (alternative conditions described in the same paper) is suited for volatile amine substrates. The availability of two complementary protocols expands the accessible scope of N‑substituents and informs procurement of the specific intermediate 2g as the optimal entry point for further SAR exploration.

Synthetic methodology N-alkylation Scalability

N-Benzyl-3-bromopyridin-2-amine (868603-37-6): Evidence‑Grounded Research & Industrial Application Scenarios


Dihydrodipyridopyrazine (DHDPP) Scaffold Synthesis via Hetarynic Cyclisation

The Grig‑Alexa et al. protocol uses compound 2g (N‑benzyl‑3‑bromopyridin‑2‑amine) as a direct precursor for intramolecular hetarynic cyclisation to afford N‑benzyl‑dihydrodipyridopyrazines, a class of tetracyclic scaffolds with reported antitumour activity [1]. The benzyl group remains intact through the cyclisation and can be removed later via acid‑catalysed N‑debenzylation if a free NH is desired. The bromine atom is essential for the aryne‑type chemistry; the non‑brominated analogue 2‑benzylaminopyridine cannot participate in this transformation.

Palladium‑Catalysed Cross‑Coupling at the C‑3 Bromine Position

The C‑3 bromine serves as a handle for Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings, enabling the introduction of aryl, alkynyl, or amino diversity elements while the N‑benzyl group remains inert to the cross‑coupling conditions . This orthogonal reactivity is not available with the bromine‑free analogue 2‑benzylaminopyridine. For medicinal chemists building screening libraries, the higher‑purity 98 % grade minimises palladium catalyst loading required to achieve full conversion.

Pharmacokinetic Property Optimisation via the Benzyl Group as a Lipophilic Anchor

The calculated XLogP3 of 3.4, combined with a single H‑bond donor, positions N‑benzyl‑3‑bromopyridin‑2‑amine as a starting scaffold for CNS‑oriented lead optimisation programmes where moderate lipophilicity and low H‑bond donor count are correlated with blood–brain barrier penetration [2]. The primary amine analogue (XLogP 1.1, two H‑bond donors) does not meet these parameters, making the benzyl derivative the preferable entry point when passive permeability is a design requirement.

Intermediate for Debenzylation to 2‑Amino‑3‑(functionalised)pyridines

Acid‑catalysed N‑debenzylation of benzylaminopyridines has been demonstrated with 85 % H₂SO₄, yielding the free 2‑aminopyridine in 85 % yield for the non‑brominated analogue [3]. Applying the same methodology to N‑benzyl‑3‑bromopyridin‑2‑amine would unmask a free 2‑amino group while retaining the C‑3 bromine, creating a versatile late‑stage intermediate. This strategy is not possible with the primary amine 2‑amino‑3‑bromopyridine, which lacks the protecting group and cannot undergo selective unmasking.

Quote Request

Request a Quote for N-Benzyl-3-bromopyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.